![molecular formula C15H25ClN2O5 B1675495 (7S,7aR,14S,14aS)-ドデカヒドロ-7,14-メタノ-2H,11H-ジピリド[1,2-a:1',2'-e][1,5]ジアゾシン-11-オン、モノ過塩素酸塩 CAS No. 7400-11-5](/img/structure/B1675495.png)

(7S,7aR,14S,14aS)-ドデカヒドロ-7,14-メタノ-2H,11H-ジピリド[1,2-a:1',2'-e][1,5]ジアゾシン-11-オン、モノ過塩素酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+)-Lupanine is an alkaloid that has been found in L. angustifolius.

Lupanine perchlorate is a bioactive chemical.

科学的研究の応用

糖尿病治療

過塩素酸ルパニンは、糖尿病の治療において有望な結果を示しています。 ある研究では、ガンマコングルチンとルパニンの組み合わせが、2型糖尿病ラットモデルにおいて肝臓の遺伝子発現プロファイルを調節することにより、抗糖尿病効果を高める可能性があることが示されました 。この治療により、血糖値と脂質レベルが大幅に低下し、グルコースと脂質代謝に関連する遺伝子の発現に好影響を与えました。

グルコース恒常性

過塩素酸ルパニンのもう1つの重要な用途は、グルコース恒常性の改善です。研究によると、ルパニンは、血糖値の調節に不可欠なK_ATPチャネルとインスリン遺伝子の発現に影響を与えます。 ルパニンは、高グルコース濃度でインスリン分泌を刺激し、膵臓ベータ細胞機能において重要な役割を果たすIns-1遺伝子の発現を高めることが観察されています .

栄養機能食品への応用

過塩素酸ルパニンを含むルパニン誘導体は、栄養機能食品の開発に使用されています。これらの化合物は、健康に関連する利点に関連する生物活性ペプチドが豊富なルピンの種子から抽出されます。 これらの化合物は、興味深いテクノファンクショナル特性を有することが報告されており、栄養機能食品業界において、その潜在的な健康上の利点のために応用されています .

化粧品業界

化粧品業界でも、過塩素酸ルパニンは、その生物活性特性のために使用されています。ルパニンを含むルピンの種子エキスは、肌を改善する効果があるため、化粧品に配合されています。 ルパニンの抗酸化作用と抗菌作用により、スキンケア製剤における貴重な成分となっています .

食品技術

食品技術の分野では、過塩素酸ルパニンは、機能性食品成分としての可能性が探求されています。ルパニンを含むルピンタンパク質は、タンパク質含有量が高く、デンプン含有量が低いため、健康的な食品の開発に使用されています。 これらのタンパク質は、大豆に匹敵し、さまざまな食品製品への応用が研究されています .

環境バイオテクノロジー

過塩素酸ルパニンは、環境バイオテクノロジーにも応用されています。ルピンの豆の加工産業からの廃水を処理するために、微生物プロセスでの利用が研究されています。 目標は、さまざまな高価値化合物の半合成に使用できる、エナンチオマー純粋なルパニンの生産のための環境に優しいプロセスを開発することです .

薬理学的調査

薬理学的には、過塩素酸ルパニンは、その抗菌作用と抗真菌作用のために注目されています。これらの特性により、感染症の治療のための代替治療薬の候補となっています。 その活性の範囲と医療における潜在的な応用を完全に理解するためには、さらなる研究が必要です .

農業への応用

最後に、過塩素酸ルパニンは、農業にも応用されています。ルピンの種子に含まれるアルカロイドには、ルパニンが含まれ、草食動物や微生物に対する植物の防御機構に寄与しています。 この天然の殺虫特性は、より安全で持続可能な農業慣行を開発するために研究されています .

作用機序

- Biosynthesis : Lupanine is naturally synthesized from lysine in Lupinus plants, along with other quinolizidine alkaloids .

- Toxicity : Lupanine is mildly toxic, especially in seeds of leguminous herbs like lupins .

- Antidiabetic Effect : Combined treatment with gamma conglutin and lupanine modulates gene expression, reducing glycemia and lipid levels .

Biochemical Pathways

Result of Action

Action Environment

生化学分析

Biochemical Properties

LUPANINE PERCHLORATE plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, LUPANINE PERCHLORATE has been shown to modulate the activity of enzymes involved in glucose metabolism, such as glucose-6-phosphatase (G6pc) and pyruvate dehydrogenase kinase 4 (Pdk4) . These interactions help regulate blood glucose levels and improve insulin sensitivity. Additionally, LUPANINE PERCHLORATE interacts with transcription factors like Foxo1 and Foxo3, which are involved in the regulation of gene expression related to glucose and lipid metabolism .

Cellular Effects

LUPANINE PERCHLORATE exerts significant effects on various cell types and cellular processes. In hepatocytes, it influences glucose production and lipid metabolism by modulating the expression of genes such as Ppargc1a, Serpine1, and Myc . This compound also affects cell signaling pathways, including the insulin signaling pathway, by interacting with insulin receptor substrate 2 (Irs2) and other related proteins . Furthermore, LUPANINE PERCHLORATE has been observed to impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of action of LUPANINE PERCHLORATE involves several key interactions at the molecular level. It binds to specific enzymes and proteins, leading to their inhibition or activation. For example, LUPANINE PERCHLORATE inhibits the activity of glucose-6-phosphatase, thereby reducing hepatic glucose production . It also activates pyruvate dehydrogenase kinase 4, which in turn inhibits the pyruvate dehydrogenase complex, leading to a decrease in glucose oxidation . Additionally, LUPANINE PERCHLORATE influences gene expression by modulating the activity of transcription factors such as Foxo1 and Foxo3 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of LUPANINE PERCHLORATE have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that LUPANINE PERCHLORATE can maintain its efficacy in modulating glucose and lipid metabolism over several weeks .

Dosage Effects in Animal Models

The effects of LUPANINE PERCHLORATE vary with different dosages in animal models. At lower doses, the compound has been shown to improve glucose tolerance and reduce blood lipid levels without causing significant adverse effects . At higher doses, LUPANINE PERCHLORATE may exhibit toxic effects, including hepatotoxicity and alterations in liver enzyme levels . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing toxicity .

Metabolic Pathways

LUPANINE PERCHLORATE is involved in several metabolic pathways, primarily related to glucose and lipid metabolism. It interacts with enzymes such as glucose-6-phosphatase and pyruvate dehydrogenase kinase 4, influencing their activity and thereby modulating metabolic flux . The compound also affects the levels of key metabolites, including glucose, pyruvate, and lipids, contributing to its overall metabolic effects .

Transport and Distribution

Within cells and tissues, LUPANINE PERCHLORATE is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and the presence of specific transporters . Additionally, LUPANINE PERCHLORATE may accumulate in certain tissues, leading to localized effects .

Subcellular Localization

The subcellular localization of LUPANINE PERCHLORATE plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Post-translational modifications and targeting signals may direct LUPANINE PERCHLORATE to specific cellular compartments, enhancing its efficacy in modulating metabolic pathways .

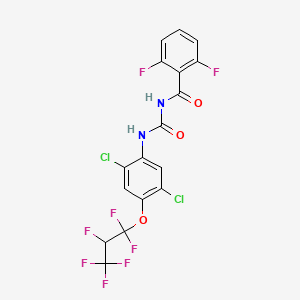

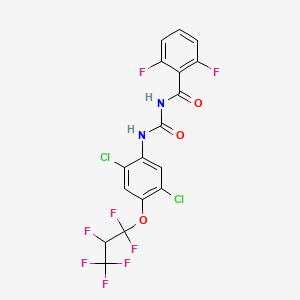

特性

CAS番号 |

7400-11-5 |

|---|---|

分子式 |

C15H25ClN2O5 |

分子量 |

348.82 g/mol |

IUPAC名 |

(1S,2R,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid |

InChI |

InChI=1S/C15H24N2O.ClHO4/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;2-1(3,4)5/h11-14H,1-10H2;(H,2,3,4,5)/t11-,12+,13-,14+;/m0./s1 |

InChIキー |

DVZQTPMQQXAHSQ-BHARVXRSSA-N |

SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.OCl(=O)(=O)=O |

異性体SMILES |

C1CCN2C[C@@H]3C[C@@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O.OCl(=O)(=O)=O |

正規SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.OCl(=O)(=O)=O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lupanine perchlorate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。